molecular formula C24H19FN4O2 B2802270 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide CAS No. 1251574-16-9

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2802270
CAS No.: 1251574-16-9
M. Wt: 414.44
InChI Key: RZQROGWAOKCWLW-UHFFFAOYSA-N
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Description

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzamide group, a fluorophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Benzamide Intermediate: : The synthesis begins with the preparation of the benzamide intermediate. This is achieved by reacting 4-aminobenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the benzamide derivative.

  • Introduction of the Fluorophenyl Group: : The next step involves the introduction of the fluorophenyl group. This is typically done through a nucleophilic aromatic substitution reaction. The benzamide intermediate is reacted with 3-fluorobenzyl bromide in the presence of a strong base like potassium carbonate. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Cyclization to Form the Imidazole Ring: : The final step involves the cyclization of the intermediate to form the imidazole ring. This is achieved by reacting the intermediate with an appropriate imidazole precursor, such as glyoxal or formamide, under acidic or basic conditions. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and imidazole moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed on the carbonyl group of the benzamide moiety. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

  • Organic Synthesis: : The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

  • Material Science: : The compound’s unique properties make it suitable for use in the development of new materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.

Mechanism of Action

The mechanism of action of 1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound’s imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the benzamide and fluorophenyl groups can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of protein function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-benzamidobenzyl)-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-(4-benzamidobenzyl)-N-(3-methylphenyl)-1H-imidazole-4-carboxamide: Similar structure with a methyl group instead of fluorine.

    1-(4-benzamidobenzyl)-N-(3-nitrophenyl)-1H-imidazole-4-carboxamide: Similar structure with a nitro group instead of fluorine.

Uniqueness

1-(4-benzamidobenzyl)-N-(3-fluorophenyl)-1H-imidazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-(3-fluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O2/c25-19-7-4-8-21(13-19)28-24(31)22-15-29(16-26-22)14-17-9-11-20(12-10-17)27-23(30)18-5-2-1-3-6-18/h1-13,15-16H,14H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQROGWAOKCWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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